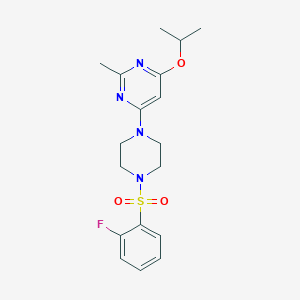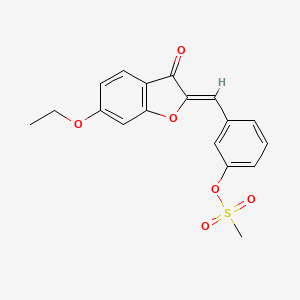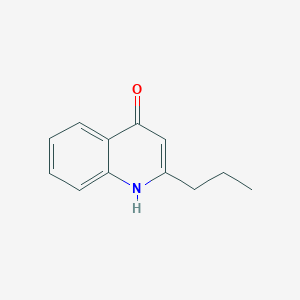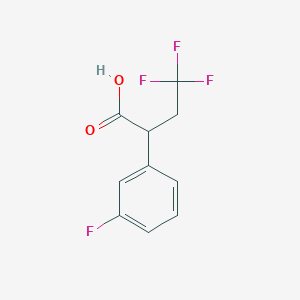
4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine” is a chemical compound with potential biological and pharmaceutical activity . It has been studied as a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), showing more selectivity to ENT2 than to ENT1 .
Synthesis Analysis
The synthesis of piperazine derivatives, such as the one , has been a subject of research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
- Novel compounds with similar structural elements have been synthesized and evaluated for their potential in treating various health conditions. For example, derivatives have shown significant anti-proliferative activities against human breast cancer cell lines and human embryonic kidney cells, demonstrating potential as anticancer agents (Parveen et al., 2017). Furthermore, these compounds' binding affinities were explored through molecular docking, providing insights into their mechanisms of action at the molecular level.
Antioxidant Properties
- Research on 2-alkoxyphenylcarbamic acid-based compounds containing piperazine moieties has revealed their antioxidant capabilities. Screening in various assays highlighted the promising antioxidant potential of these derivatives, comparable to reference drugs (Malík et al., 2017). This research underscores the importance of the structural features of these compounds in mediating their biological activities.
Antibacterial and Anthelmintic Activities
- The synthesis of novel piperazine derivatives has led to the discovery of compounds with potent antibacterial and anthelmintic activities. These findings suggest the potential use of such derivatives in developing new treatments for bacterial infections and parasitic worm infestations (Mohan et al., 2014).
Antipsychotic Agents
- A novel series of arylsulfonamide derivatives, incorporating the piperazine motif, have shown high affinities for serotonin receptors, indicating their potential as atypical antipsychotic agents. This research highlights the versatility of piperazine-based compounds in targeting central nervous system disorders (Park et al., 2010).
Carbohydrate Chemistry
- The development of a novel protective group for hydroxyl groups based on a sulfonyl moiety has been applied in carbohydrate chemistry, illustrating the utility of sulfonyl and piperazine derivatives in synthetic organic chemistry (Spjut et al., 2010).
Wirkmechanismus
Target of Action
The primary target of the compound 4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
The compound this compound interacts with its targets, the ENTs, by inhibiting their function . It is more selective to ENT2 than to ENT1 . This inhibition reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .
Biochemical Pathways
The inhibition of ENTs by this compound affects the nucleotide synthesis pathway . By reducing the uptake of uridine, it may disrupt the balance of nucleotides in the cell, potentially affecting DNA replication and RNA transcription processes.
Pharmacokinetics
Its ability to inhibit ents suggests that it can enter cells and interact with intracellular targets .
Result of Action
The molecular effect of this compound’s action is the inhibition of ENTs, reducing the uptake of uridine . This could lead to cellular effects such as disruption of nucleotide balance and potential impacts on DNA replication and RNA transcription.
Eigenschaften
IUPAC Name |
4-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]-2-methyl-6-propan-2-yloxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O3S/c1-13(2)26-18-12-17(20-14(3)21-18)22-8-10-23(11-9-22)27(24,25)16-7-5-4-6-15(16)19/h4-7,12-13H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJMJERTSNMUDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-phenylethanol](/img/structure/B2629640.png)

![ethyl 4-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-4-oxobutanoate](/img/structure/B2629643.png)
![3-[(3,5-dimethylphenyl)sulfonyl]-1-ethyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2629644.png)


![methyl (2E)-3-[(3,5-dichlorophenyl)amino]-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate](/img/structure/B2629647.png)
![6-(4-fluorophenyl)-N-(4-sulfamoylphenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2629649.png)

![N-(1-methyl-1H-pyrazol-4-yl)benzo[d]oxazol-2-amine](/img/structure/B2629654.png)
![N-(2-cyano-3-methylbutan-2-yl)-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]propanamide](/img/structure/B2629656.png)
![N-(2-(diethylamino)ethyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2629659.png)
